(4-Cyanopyridin-3-yl)boronic acid
Overview
Description
(4-Cyanopyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H5BN2O2 and its molecular weight is 147.93 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Cyanopyridin-3-ylboronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The mode of action of 4-Cyanopyridin-3-ylboronic acid involves its interaction with a metal catalyst, typically palladium, in a SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Cyanopyridin-3-ylboronic acid is the SM coupling reaction pathway . This pathway allows for the formation of carbon-carbon bonds between chemically differentiated fragments . The compound’s boronic acid group plays a crucial role in this process, enabling rapid transmetalation with palladium (II
Biochemical Analysis
Biochemical Properties
(4-Cyanopyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and inhibitors. The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form complexes with hydroxyl groups on these molecules. For example, this compound has been shown to inhibit certain enzymes by mimicking the transition state of their substrates, thereby interfering with their catalytic activity . Additionally, it can bind to proteins and alter their function, which is useful in studying protein interactions and functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the activity of kinases, which are crucial regulators of cell signaling pathways . By inhibiting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly those containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit proteases by binding to their active sites and preventing substrate access . This inhibition can result in changes in cellular processes that are regulated by these enzymes. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in enzyme activity, gene expression, and cellular metabolism. These temporal effects are important for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites . For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the energy production and metabolic balance within cells. Understanding these metabolic interactions is essential for elucidating the compound’s potential therapeutic effects and side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are important for determining the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting metabolic processes and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(4-cyanopyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHPDDMECQZQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660624 | |
Record name | (4-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-90-1 | |
Record name | B-(4-Cyano-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874290-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Cyanopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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